molecular formula C9H12O2 B13744061 Hexahydro-3-methylenebenzofuran-2(3H)-one CAS No. 53387-38-5

Hexahydro-3-methylenebenzofuran-2(3H)-one

Cat. No.: B13744061
CAS No.: 53387-38-5
M. Wt: 152.19 g/mol
InChI Key: JZULHXPIDKRFAY-UHFFFAOYSA-N
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Description

Hexahydro-3-methylenebenzofuran-2(3H)-one is an organic compound belonging to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by its hexahydro structure, indicating the presence of six hydrogen atoms, and a methylene group attached to the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-3-methylenebenzofuran-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include:

    Temperature: Moderate to high temperatures (50-150°C)

    Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

    Solvents: Organic solvents like ethanol or toluene

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-3-methylenebenzofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Hexahydro-3-methylenebenzofuran-2(3H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexahydro-3-methylenebenzofuran-2(3H)-one depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Involvement: Participating in metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Hexahydro-3-methylenebenzofuran-2(3H)-one can be compared with other similar compounds, such as:

    Benzofuran: Lacks the hexahydro and methylene groups, making it less saturated.

    Dihydrobenzofuran: Contains fewer hydrogen atoms compared to the hexahydro derivative.

    Methylenedioxybenzofuran: Contains a methylenedioxy group instead of a methylene group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

53387-38-5

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one

InChI

InChI=1S/C9H12O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h7-8H,1-5H2

InChI Key

JZULHXPIDKRFAY-UHFFFAOYSA-N

Canonical SMILES

C=C1C2CCCCC2OC1=O

Origin of Product

United States

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